molecular formula C10H6ClNO2 B8423936 1-Chloro-6,7-methylenedioxyisoquinoline

1-Chloro-6,7-methylenedioxyisoquinoline

Cat. No. B8423936
M. Wt: 207.61 g/mol
InChI Key: LECAAVNQZQPFEY-UHFFFAOYSA-N
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Patent
US03932412

Procedure details

A mixture of 1.8 g. of 1-chloro-6,7-methylenedioxyisoquinoline and 5 g. of 5-hydroxypentylamine is heated at 140°C. for 5.5 hours. The resulting material is dissolved in methanol, sodium carbonate added and the resulting mixture refluxed for 15 minutes. The resulting mixture is filtered and evaporated in vacuo to an oil which is dissolved in chloroform. The resulting solution is evaporated in vacuo and the residue purified by chromatography over silica gel. The resulting oily product is then crystallized from ethanol/ethyl acetate and recrystallized from ethyl acetate/methanol to obtain 1-(5-hydroxypentyl)amino-6,7-methylenedioxyisoquinoline, m.p. 132.5°-134°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]3[O:14][CH2:13][O:12][C:9]=3[CH:10]=2)[CH:5]=[CH:4][N:3]=1.[OH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][NH2:21].C(=O)([O-])[O-].[Na+].[Na+]>CO>[OH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][NH:21][C:2]1[C:11]2[C:6](=[CH:7][C:8]3[O:14][CH2:13][O:12][C:9]=3[CH:10]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC2=CC3=C(C=C12)OCO3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.8 g
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture refluxed for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography over silica gel
CUSTOM
Type
CUSTOM
Details
The resulting oily product is then crystallized from ethanol/ethyl acetate
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
OCCCCCNC1=NC=CC2=CC3=C(C=C12)OCO3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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